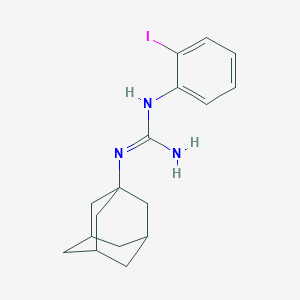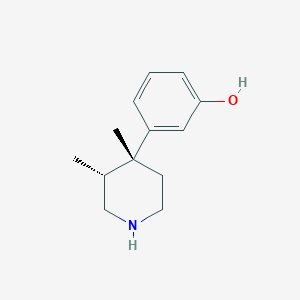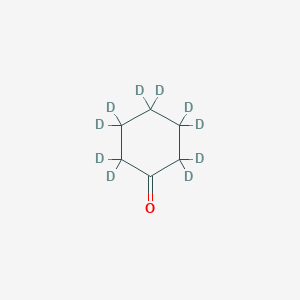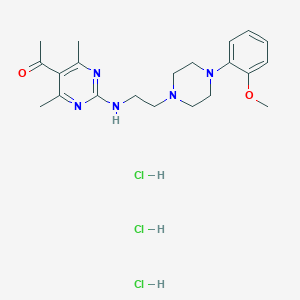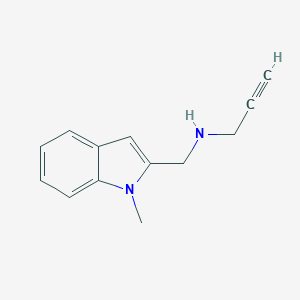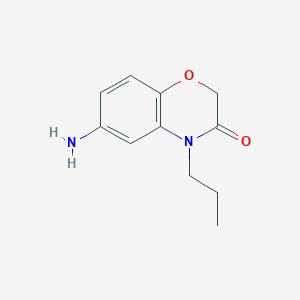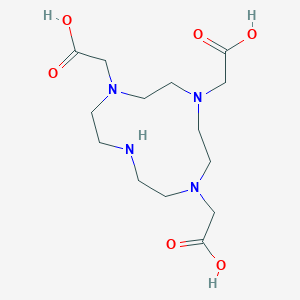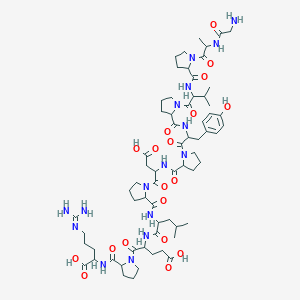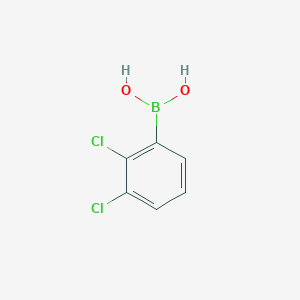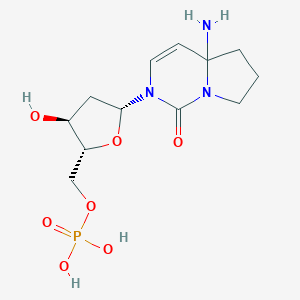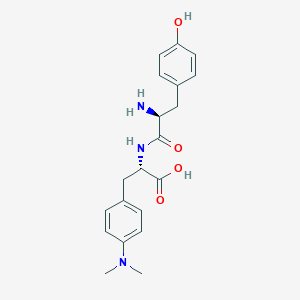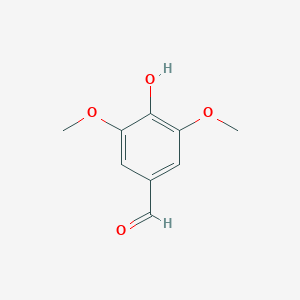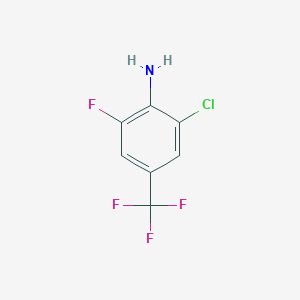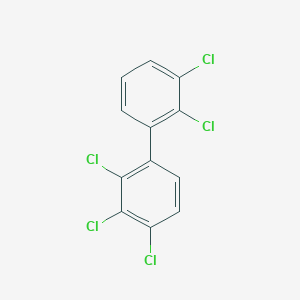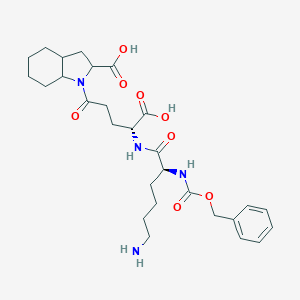
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid, also known as Z-LLNle-CHO, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This peptide has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid exerts its anti-inflammatory and anti-cancer effects through the inhibition of proteasome activity. The proteasome is a cellular complex that is responsible for the degradation of proteins. By inhibiting proteasome activity, 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid prevents the degradation of proteins that are involved in inflammation and cancer cell growth, leading to a reduction in inflammation and cancer cell growth.
Effets Biochimiques Et Physiologiques
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In animal models of arthritis and inflammatory bowel disease, 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been shown to reduce inflammation and improve disease symptoms. Additionally, 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been shown to inhibit the growth and metastasis of cancer cells in various cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in lab experiments is its specificity for proteasome inhibition. Unlike other proteasome inhibitors, 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid specifically inhibits the chymotrypsin-like activity of the proteasome, which is involved in inflammation and cancer cell growth. Additionally, 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been shown to have low toxicity in animal models, making it a promising candidate for therapeutic use.
One of the limitations of using 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in lab experiments is its relatively high cost compared to other proteasome inhibitors. Additionally, 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid is a synthetic peptide, which may limit its use in vivo due to potential issues with stability and delivery.
Orientations Futures
For research on 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid include further investigation of its potential therapeutic applications, particularly in the treatment of arthritis, inflammatory bowel disease, and cancer. Additionally, research could focus on improving the stability and delivery of 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid to improve its potential for in vivo use. Finally, research could investigate the potential of 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in combination with other therapies for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is synthesized in a stepwise manner, with each amino acid added in a specific order to ensure the correct sequence of the peptide. After synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of diseases such as arthritis and inflammatory bowel disease. Additionally, 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth and metastasis of cancer cells.
Propriétés
Numéro CAS |
116587-09-8 |
|---|---|
Nom du produit |
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid |
Formule moléculaire |
C28H40N4O8 |
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
1-[(4R)-4-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-carboxybutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C28H40N4O8/c29-15-7-6-11-20(31-28(39)40-17-18-8-2-1-3-9-18)25(34)30-21(26(35)36)13-14-24(33)32-22-12-5-4-10-19(22)16-23(32)27(37)38/h1-3,8-9,19-23H,4-7,10-17,29H2,(H,30,34)(H,31,39)(H,35,36)(H,37,38)/t19?,20-,21+,22?,23?/m0/s1 |
Clé InChI |
AXRXFRGZPISJFC-DUVRESGISA-N |
SMILES isomérique |
C1CCC2C(C1)CC(N2C(=O)CC[C@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
SMILES |
C1CCC2C(C1)CC(N2C(=O)CCC(C(=O)O)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1CCC2C(C1)CC(N2C(=O)CCC(C(=O)O)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Séquence |
KXX |
Synonymes |
1-(N(2)-benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid 1-BLGIC Z-Lys-Glu-octahydro-1H-indole-2-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



